molecular formula C11H14N4O3S B11062346 Ethyl 4-ethyl-2-(methylsulfanyl)-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 4-ethyl-2-(methylsulfanyl)-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11062346
M. Wt: 282.32 g/mol
InChI Key: IFQOBDZQFZBSEH-UHFFFAOYSA-N
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Description

Ethyl 4-ethyl-2-(methylsulfanyl)-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

The synthesis of ethyl 4-ethyl-2-(methylsulfanyl)-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be achieved through various synthetic routes. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Chemical Reactions Analysis

Ethyl 4-ethyl-2-(methylsulfanyl)-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of ethyl 4-ethyl-2-(methylsulfanyl)-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition results in the induction of cell apoptosis and cell cycle arrest, making it effective against certain cancer cells .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H14N4O3S

Molecular Weight

282.32 g/mol

IUPAC Name

ethyl 4-ethyl-2-methylsulfanyl-7-oxo-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C11H14N4O3S/c1-4-14-6-7(9(17)18-5-2)8(16)15-11(14)12-10(13-15)19-3/h6H,4-5H2,1-3H3

InChI Key

IFQOBDZQFZBSEH-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)N2C1=NC(=N2)SC)C(=O)OCC

Origin of Product

United States

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